molecular formula C4H12Cl2N2 B147326 Piperazine dihydrochloride CAS No. 142-64-3

Piperazine dihydrochloride

Cat. No.: B147326
CAS No.: 142-64-3
M. Wt: 159.05 g/mol
InChI Key: CVVIJWRCGSYCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine dihydrochloride (C₄H₁₂Cl₂N₂, molecular weight: 159.057) is a hydrochloride salt of piperazine, a six-membered heterocyclic amine containing two nitrogen atoms. It is widely used in pharmaceutical synthesis, organic chemistry, and industrial applications due to its solubility in water and stability under various conditions . Its neurotoxic effects and impacts on cardiovascular, respiratory, and digestive systems have also been documented .

Key properties include:

  • Structural features: The deshielding of hydrogens in $ ^1H $ NMR (δ 3.59) and shielding of carbons in $ ^{13}C $ NMR (δ 43.1) distinguish it from neutral piperazine (δ 2.74 for $ ^1H $, δ 47.5 for $ ^{13}C $) and its monohydrochloride derivative (δ 3.11 for $ ^1H $, δ 45.3 for $ ^{13}C $) .
  • Thermal stability: Thermogravimetric analysis (TGA) reveals a 13.90% mass loss at 25–190°C, attributed to water release, compared to 5.08% for piperazine hydrochloride at 25–140°C .
  • Buffering capacity: Extrapolated pK values at infinite dilution are 5.32 (pK₁) and 9.70 (pK₂), making it effective in pH 5–10 buffers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine dihydrochloride can be synthesized through several methods. One common method involves the reaction of piperazine with hydrochloric acid. The process typically involves dissolving piperazine in ethanol and then adding concentrated hydrochloric acid slowly while maintaining the mixture at a low temperature using an ice bath. The resulting solid is filtered to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar principles. The reaction is carried out in large reactors where piperazine is dissolved in a suitable solvent, and hydrochloric acid is added under controlled conditions to ensure high yield and purity. The product is then purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions: Piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Piperazine can be oxidized to form piperazine-2,5-dione.

    Reduction: Reduction reactions can convert piperazine derivatives into more reduced forms.

    Substitution: Piperazine can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medical Applications

1.1 Anti-Nematodal Agent

Piperazine dihydrochloride is primarily recognized for its effectiveness as an anti-nematodal agent. It is used to treat infections caused by intestinal nematodes such as Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm). The mechanism of action involves paralysis of the nematodes, allowing them to be expelled from the host's body through peristalsis .

1.2 Drug Development

Recent studies have highlighted the significance of piperazine derivatives in medicinal chemistry. Piperazine moieties are integral components in the synthesis of various pharmaceuticals, particularly those targeting multidrug resistance (MDR) in cancer therapy. For instance, compounds like Palbociclib, a CDK4/6 inhibitor used in treating breast cancer, incorporate piperazine structures that enhance their therapeutic efficacy .

1.3 Toxicological Studies

This compound has been the subject of numerous toxicological assessments due to its potential adverse effects. Case studies indicate that exposure can lead to neurotoxicity and allergic reactions, including respiratory issues and skin sensitization. In occupational settings, exposure to piperazine has been associated with asthma and dermatitis among workers .

Agricultural Applications

2.1 Veterinary Medicine

In veterinary medicine, this compound is utilized as a deworming agent for livestock and pets. It is effective against large roundworms in chickens and is commonly incorporated into animal feed at specific concentrations (e.g., 1050 mg/kg) to ensure effective treatment without toxicity .

Analytical Methods for Detection

The detection of piperazine derivatives in biological samples has become increasingly important due to their association with recreational drug use and potential poisoning cases. A recent study developed a rapid LC-MS method for identifying piperazine derivatives in serum and urine samples, enhancing the ability to confirm exposure during toxicological investigations . This method demonstrates high selectivity and reproducibility, making it a valuable tool for forensic and clinical toxicology.

Summary Table of Applications

Application AreaSpecific UseNotes
Medical Anti-nematodal agentEffective against Ascaris and Enterobius infections
Drug developmentKey component in drugs like Palbociclib for cancer treatment
Toxicological studiesAssociated with neurotoxicity and allergic reactions
Agricultural Veterinary medicineUsed as a dewormer in livestock feeds
Analytical Chemistry Detection methodsLC-MS methods for rapid identification in biological samples

Case Studies and Research Findings

  • A study highlighted that this compound did not induce adverse effects at high doses (up to 450 mg/kg bw/day) in animal models, suggesting a favorable safety profile when used appropriately .
  • Reports from occupational health studies indicated significant allergic reactions among workers exposed to piperazine, emphasizing the need for safety measures in environments where piperazine is handled .

Mechanism of Action

Piperazine dihydrochloride exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic worms, which are then expelled from the host’s body .

Comparison with Similar Compounds

Piperazine Hydrochloride (C₄H₁₀Cl₂N₂)

  • Structural differences : Piperazine hydrochloride has one protonated nitrogen, while the dihydrochloride form has both nitrogens protonated. This is reflected in $ ^1H $ NMR (δ 3.11 vs. δ 3.59) and $ ^{13}C $ NMR (δ 45.3 vs. δ 43.1) .
  • Thermal stability : Exhibits lower mass loss (5.08% at 25–140°C) compared to the dihydrochloride form, suggesting greater stability in solvent-free conditions .
  • Applications : Primarily used as an intermediate in drug synthesis, whereas the dihydrochloride form is favored in buffer preparation due to its dual protonation .

Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride)

  • Structural modification : A substituted piperazine derivative with a trimethoxybenzyl group, enhancing its lipophilicity and therapeutic activity .
  • Applications : Acts as an anti-ischemic agent targeting mitochondrial metabolism, unlike unmodified this compound, which lacks direct therapeutic activity .
  • Synthesis : Requires chloromethylation of 1,2,3-trimethoxybenzene followed by piperazine condensation, a more complex route than this compound’s direct HCl reaction .

Glycylglycine (C₄H₈N₂O₃)

  • Buffering comparison : Glycylglycine buffers effectively in pH 7.5–8.5 but lacks the dual buffering range (pH 5–10) of this compound. It also hydrolyzes over time, unlike the more stable this compound .

Key Data Tables

Table 1: NMR and Thermal Stability Comparison

Compound $ ^1H $ NMR (δ) $ ^{13}C $ NMR (δ) TGA Mass Loss (%) Temperature Range (°C)
Piperazine 2.74 47.5 N/A N/A
Piperazine hydrochloride 3.11 45.3 5.08 25–140
This compound 3.59 43.1 13.90 25–190

Source :

Table 2: Buffering and Toxicity Profiles

Property This compound Glycylglycine
Effective pH Range 5.0–10.0 7.5–8.5
pK₁/pK₂ 5.32/9.70 3.06/8.13
Nitrosation Mutagenicity High (50–70% conversion) None
Long-term Stability High Moderate (hydrolysis)

Sources :

Research Findings

  • Mutagenicity : this compound reacts with nitrite in vivo to form mutagenic N-nitroso compounds, with 50–70% conversion efficiency—higher than morpholine (1–3%) .
  • Synthetic Utility : Its dual protonation enables efficient salt formation in drug derivatives, such as xanthone-based antidepressants (e.g., HBK-5, HBK-8) .
  • Industrial Use : A 2016 method improved this compound synthesis by reacting anhydrous piperazine with HCl, achieving high yields for pesticide and dye production .

Biological Activity

Piperazine dihydrochloride is a chemical compound that has garnered attention for its diverse biological activities, particularly in the field of pharmacology and parasitology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against parasites, and potential therapeutic applications.

This compound primarily acts as a GABA receptor agonist . It binds selectively to GABA receptors in the muscle membranes of parasites, leading to hyperpolarization of nerve endings. This results in flaccid paralysis of the worms, allowing them to be expelled from the host's intestinal tract through normal peristalsis .

Pharmacodynamics

  • Absorption : this compound is rapidly absorbed from the gastrointestinal tract.
  • Protein Binding : Approximately 60-70% of the compound binds to plasma proteins.
  • Metabolism : About 25% is metabolized in the liver, with some metabolites being nitrosated in gastric juice .
  • Toxicity : The compound has an LD50 of 5 g/kg when administered orally to humans. Symptoms of overdose include muscle fatigue, seizures, and respiratory distress .

Efficacy Against Parasites

This compound is particularly effective against various helminths. A controlled trial demonstrated its efficacy against Ascaris suum, achieving a treatment success rate between 99% and 100%. The study also noted a significant reduction in egg excretion by 98% within six days post-treatment .

Table 1: Efficacy of this compound Against Helminths

ParasiteTreatment Dose (mg/kg)Efficacy (%)Egg Excretion Reduction (%)
Ascaris suum20099-10098
Oesophagostomum dentatum200100100

Case Studies

  • Controlled Trial on Ascaris suum : In this study, this compound was administered at a dosage of 200 mg/kg body weight. The results indicated nearly complete elimination of the parasite with no adverse reactions reported post-treatment .
  • Human Health Assessments : In occupational exposure studies, this compound was linked to respiratory sensitization in workers. Symptoms included severe cough and nasal irritation upon re-exposure . However, it was noted that at therapeutic doses, this compound did not induce significant adverse effects in animal studies .

Broader Biological Activities

Beyond its anthelminthic properties, piperazine derivatives have shown potential in other therapeutic areas:

  • Antiviral Activity : Certain piperazine derivatives have been synthesized and evaluated for their anti-HIV activity, with some compounds demonstrating potent effects at nanomolar concentrations .
  • Antimicrobial Properties : Research indicates that piperazine-based compounds exhibit activity against various Gram-positive and Gram-negative bacterial strains, suggesting potential use as antimicrobial agents .

Q & A

Basic Research Questions

Q. How can piperazine dihydrochloride be prepared and standardized for buffer solutions in biological experiments?

this compound is synthesized by dissolving piperazine hexahydrate in ethanol and adding concentrated hydrochloric acid. The crystals formed are washed with cold ethanol and dried at 100°C for 8 hours to yield anhydrous product . For buffer preparation, solutions are titrated with standardized NaOH (e.g., 0.1591 g in 100 mL distilled water + 0.1 N NaOH) to achieve desired pH values. Table I () provides precise formulations for buffers in distilled water and seawater, though pH accuracy decreases above pH 9.0 due to non-hydrogen electrode methods .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

this compound has low systemic toxicity but is a mild irritant. Researchers should adhere to NIOSH REL (5 mg/m³ TWA) and ACGIH TLV (0.1 mg/m³ inhalable fraction). Use PPE (gloves, goggles) to avoid skin/eye contact, and store separately from strong oxidizers (e.g., dicyanofurazan) and metals (aluminum, copper) due to incompatibilities . Ensure ventilation to mitigate inhalation risks.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Key properties include:

  • Molecular weight: 159.08 g/mol
  • Solubility: Highly water-soluble, slightly hygroscopic in anhydrous form .
  • pK values: pK₁ = 5.32, pK₂ = 9.70 (extrapolated via Debye-Hückel equation at infinite dilution) .
  • Stability: Buffers should be prepared fresh to avoid hydrolysis or toxic byproducts during long-term storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pK values of this compound under varying ionic strengths?

The Debye-Hückel equation is used to extrapolate pK values at infinite dilution from experimental data at specific ionic strengths (Table II, ). For example, at μ = 0.1, pK₁ = 5.57 and pK₂ = 9.50, but these shift with ionic strength. Researchers should validate measurements using hydrogen electrodes, as glass electrodes may introduce errors >pH 9.0 .

Q. What methodologies are recommended for quantifying impurities in this compound-based pharmaceuticals?

High-performance liquid chromatography (HPLC) with UV detection is standard. For levocetirizine dihydrochloride, system suitability criteria include resolution ≥3.0 between levocetirizine and chlorobenzhydryl piperazine, tailing factor ≤2.0, and RSD ≤5.0% for peak areas . USP monographs ( ) provide reference standards for impurity profiling.

Q. How can conflicting regulatory guidelines (e.g., OSHA vs. ACGIH) impact laboratory safety protocols?

Q. What strategies optimize the synthesis of this compound derivatives (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride)?

Derivatives are synthesized via nucleophilic substitution (e.g., 4-chloronitrobenzene + N-methylpiperazine in DMF/K₂CO₃), followed by reduction and HCl salt formation . Reaction optimization includes controlling temperature (140°C for piperazine hydrochloride distillation) and solvent selection to minimize byproducts .

Q. How can buffer stability be ensured in long-term biochemical assays using this compound?

Stability is pH-dependent: below pH 9.0, buffers remain stable for ≤24 hours. Hydrolysis of glycylglycine (if mixed) or this compound can occur over time, necessitating pH rechecks and fresh preparation for critical assays. Refrigeration (2–8°C) slows degradation .

Q. Data Contradictions and Mitigation

  • pH Measurement Errors : notes discrepancies in alkaline pH readings due to non-hydrogen electrode methods. Cross-validation with hydrogen electrodes or glass electrodes calibrated against NIST buffers is advised .
  • Regulatory Limits : OSHA’s historical PEL conflicts with ACGIH/NIOSH; labs should document adherence to the latest ACGIH TLV and NIOSH REL .

Properties

IUPAC Name

piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVIJWRCGSYCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2.2HCl, C4H12Cl2N2
Record name PIPERAZINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-85-0 (Parent)
Record name Piperazine dihydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4047096
Record name Piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Piperazine dihydrochloride appears as white to cream-colored needles or powder. Mp: 318-20 °C (with decomposition)., White to cream-colored needles or powder; [NIOSH], White to cream-colored needles or powder.
Record name PIPERAZINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine dihydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/603
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name PIPERAZINE DIHYDROCHLORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/265
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Piperazine dihydrochloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0517.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

41 % (NIOSH, 2023), 41%
Record name PIPERAZINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine dihydrochloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0517.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

CAS No.

142-64-3
Record name PIPERAZINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Piperazine dihydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.047
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERAZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VU4Z4W88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PIPERAZINE DIHYDROCHLORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/265
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Piperazine, dihydrochloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TL3D6AA8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

635 °F (NIOSH, 2023), 635 °F
Record name PIPERAZINE DIHYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25053
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name PIPERAZINE DIHYDROCHLORIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/265
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Piperazine dihydrochloride
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0517.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Piperazine dihydrochloride
Piperazine dihydrochloride
Piperazine dihydrochloride
Piperazine dihydrochloride
Piperazine dihydrochloride
Piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.